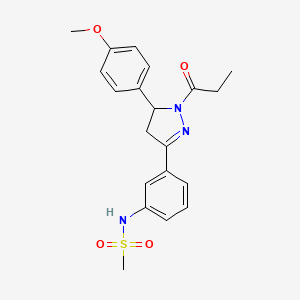

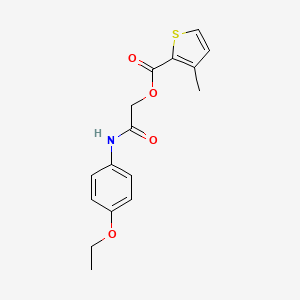

![molecular formula C18H17Cl2N3O3S B2749830 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide CAS No. 1252879-02-9](/img/structure/B2749830.png)

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

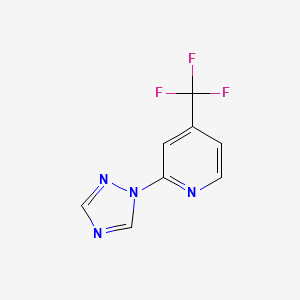

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of this compound contains a total of 53 bonds; 30 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 urea .Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .Aplicaciones Científicas De Investigación

Imidazole Moiety and Its Significance

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole. Imidazole has both acidic and basic properties due to the presence of positive charges on its nitrogen atoms. This versatile moiety serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures. Additionally, imidazole derivatives play a crucial role in drug development .

a. Antibacterial and Antimycobacterial Activity: Certain imidazole derivatives demonstrate antibacterial and antimycobacterial properties. These compounds may serve as potential agents against bacterial infections .

b. Anti-Inflammatory and Antitumor Effects: Imidazole-based compounds have been investigated for their anti-inflammatory and antitumor activities. These properties make them relevant in the context of inflammatory diseases and cancer treatment .

c. Antidiabetic and Antiallergic Properties: Some imidazole derivatives exhibit antidiabetic effects and may contribute to managing diabetes. Additionally, they possess antiallergic properties, which could be beneficial in allergic conditions .

d. Antipyretic and Antiviral Activity: Imidazole-containing compounds have been studied for their antipyretic effects (reducing fever) and antiviral potential. These properties are relevant in the context of viral infections .

e. Antioxidant and Anti-Amoebic Effects: Certain imidazole derivatives act as antioxidants, protecting cells from oxidative damage. Additionally, they show anti-amoebic activity, which may be relevant in treating parasitic infections .

f. Antihelmintic and Antifungal Properties: Imidazole-based compounds exhibit antihelmintic effects (against parasitic worms) and antifungal activity. These properties have implications for parasitic and fungal diseases .

g. Ulcerogenic Activity: Some imidazole derivatives have been investigated for their ulcerogenic effects, which could be relevant in understanding gastrointestinal ulcer formation .

Commercially Available Drugs

Several drugs containing a 1,3-diazole ring (imidazole) are commercially available. Examples include:

Propiedades

IUPAC Name |

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9,16H,2-3,5,10H2,1H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHDWMYESSRTRH-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

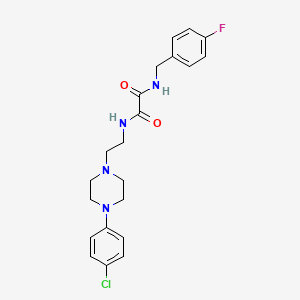

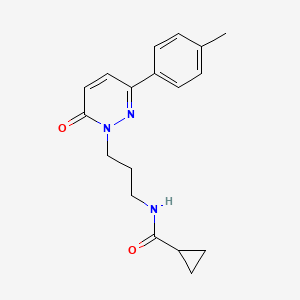

![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

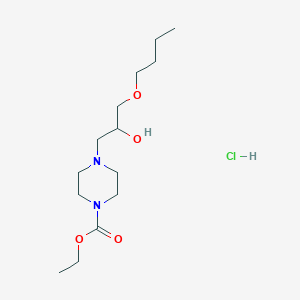

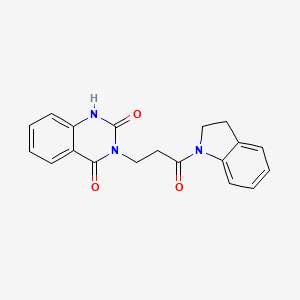

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)

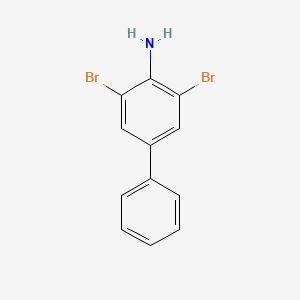

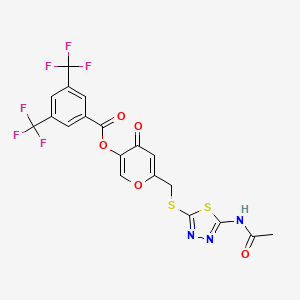

![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide](/img/structure/B2749760.png)

![N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2749765.png)